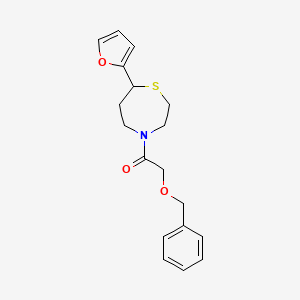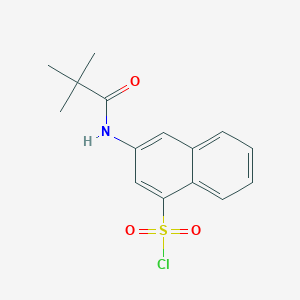![molecular formula C13H22Cl2N2O2 B2379996 [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride CAS No. 2377032-67-0](/img/structure/B2379996.png)
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride” is an organic compound used in various fields of research and industry. The molecular formula is C13H21ClN2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methoxy group (OCH3) and a morpholinylmethyl group (C4H8ON) attached to a phenyl ring. The compound also includes two hydrochloride (Cl) groups .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 272.77 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Molluscicidal Agent : A study described the synthesis and crystallization of a compound related to [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine, which exhibited good molluscicidal effects (Duan et al., 2014).
Neurokinin-1 Receptor Antagonist : Another compound, closely related to [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine, was found to be an effective neurokinin-1 receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001).
Corrosion Inhibition : A structurally similar compound, MPTM, was synthesized and found to be an effective corrosion inhibitor for mild steel in an acidic medium. This indicates potential applications in industrial settings (Hrimla et al., 2021).
Aggregation Properties in Organic Solvents : Research into the aggregation properties of related morpholine derivatives suggests potential applications in material science and organic chemistry (Bıyıklıoğlu, 2015).
Antimicrobial Activities : Quinoline derivatives carrying a moiety similar to [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine showed promising antibacterial and antifungal activities, suggesting potential therapeutic applications (Thomas et al., 2010).
Synthesis of Biologically Active Compounds : This compound serves as an intermediate in the synthesis of various biologically active compounds, indicating its importance in pharmaceutical research (Wang et al., 2016).
properties
IUPAC Name |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-13-3-2-11(9-14)8-12(13)10-15-4-6-17-7-5-15;;/h2-3,8H,4-7,9-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIUNARSPHDKTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)CN2CCOCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)
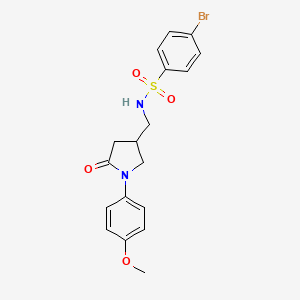

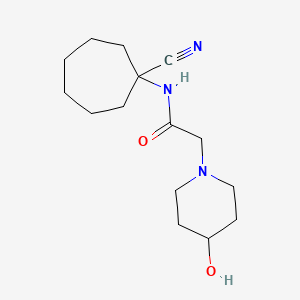
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2379923.png)
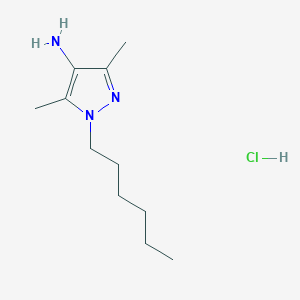
![2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride](/img/structure/B2379928.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2379929.png)
![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)
![5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2379932.png)
![Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2379933.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2379934.png)
